Divergent Metabolic Fate in Hepatic Microsomes: Epoxidation vs. Hydroxylation
In a head-to-head study with rat liver microsomes, 11-dodecenoic acid exhibited a metabolic fate distinct from its 8-, 9-, and 10-dodecenoic acid isomers. While the other isomers predominantly underwent omega- and (omega-1)-hydroxylation, 11-dodecenoic acid was efficiently and specifically converted to its corresponding epoxide [1][2].
| Evidence Dimension | Primary Metabolic Pathway |
|---|---|
| Target Compound Data | Epoxidation (dominant pathway) |
| Comparator Or Baseline | 8-, 9-, and 10-dodecenoic acids: omega- and (omega-1)-hydroxylation (dominant pathways) |
| Quantified Difference | Qualitative change in metabolite profile (Epoxide vs. Hydroxylated fatty acids) |
| Conditions | In vitro, rat liver microsomes; quantitated by TLC and reverse phase-HPLC; metabolites identified by GC/MS [1][2]. |
Why This Matters
This metabolic switch demonstrates that 11-dodecenoic acid yields a completely different primary metabolite (an epoxide) compared to its isomers, a critical distinction for any application where metabolic byproducts or downstream processing of the initial oxidation step is relevant.
- [1] Boucher JL, Delaforge M, Salaün JP, Pinot F, Durst F, Pflieger P, Mioskowski C. In vitro hydroxylation and epoxidation of some isomeric lauric acid analogs by rat liver microsomes. Identification of metabolites and effects of clofibrate or phenobarbital pretreatment. Drug Metab Dispos. 1996 Apr;24(4):462-8. View Source
- [2] Boucher JL, Delaforge M, Salaün JP, Pinot F, Durst F, Pflieger P, Mioskowski C. In vitro hydroxylation and epoxidation of some isomeric lauric acid analogs by rat liver microsomes. Identification of metabolites and effects of clofibrate or phenobarbital pretreatment. Drug Metab Dispos. 1996 Apr;24(4):462-8. View Source
